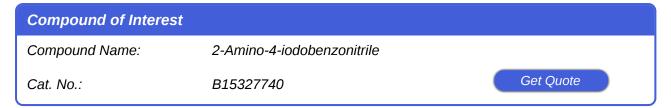


# A Comparative Guide to the Characterization of 2-Amino-4-iodobenzonitrile Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of **2-Amino-4-iodobenzonitrile** and its derivatives, compounds of interest in medicinal chemistry and materials science. Due to a lack of extensive publicly available data on **2-Amino-4-iodobenzonitrile**, this guide uses its close structural analogs, 2-Amino-4-chlorobenzonitrile and 2-Amino-4-bromobenzonitrile, as primary comparators. This document outlines standard experimental protocols, presents comparative data in a structured format, and visualizes key workflows for the synthesis and analysis of this class of compounds.

# Physicochemical and Spectroscopic Characterization

The foundational step in the analysis of a novel compound is the determination of its physical and spectroscopic properties. These data provide insights into the compound's identity, purity, and structure. Below is a comparative summary of the available data for 2-Amino-4-halobenzonitriles.

Table 1: Physicochemical Properties of 2-Amino-4-halobenzonitriles



Property	2-Amino-4- iodobenzonitrile	2-Amino-4- bromobenzonitrile	2-Amino-4- chlorobenzonitrile
Molecular Formula	C7H5IN2	C7H5BrN2[1][2]	C7H5CIN2
Molecular Weight	244.03 g/mol	197.03 g/mol [1]	152.58 g/mol
CAS Number	Not available	304858-65-9[1]	38487-86-4
Appearance	Solid (predicted)	-	Off-white to yellow powder
Melting Point	Not available	Not available	157-162 °C

Table 2: Spectroscopic Data Comparison



Technique	2-Amino-4- iodobenzonitrile (Predicted/Referen ce Data)	2-Amino-4- chlorobenzonitrile (Experimental Data)	4-lodobenzonitrile (Reference for lodo-aromatic signals)[3]
FTIR (cm <sup>-1</sup> )	C≡N stretch: ~2220N- H stretch: ~3400- 3200C-I stretch: ~500- 600	C≡N stretch: 2211N-H stretch: 3452, 3363C- Cl stretch: 782	C≡N stretch: ~2225
¹H NMR (ppm)	Aromatic protons and amine protons with shifts influenced by iodine's electronegativity and anisotropic effects.	Aromatic protons and amine protons.	Aromatic protons.
<sup>13</sup> C NMR (ppm)	Aromatic carbons, nitrile carbon, and carbon bearing iodine. The C-I signal is expected to be significantly shifted.	Aromatic carbons and nitrile carbon.	Aromatic carbons, nitrile carbon, and carbon bearing iodine.
Mass Spec (m/z)	Molecular ion peak at ~244, with characteristic isotopic pattern for iodine.	-	Molecular ion peak at 229.
UV-Vis (nm)	$\pi \to \pi^*$ and $n \to \pi^*$ transitions in the aromatic ring and nitrile group.	$\pi \to \pi^*$ and $n \to \pi^*$ transitions.	-

## **Synthesis and Experimental Protocols**

The synthesis of **2-Amino-4-iodobenzonitrile** derivatives can be approached through various synthetic routes. A plausible method involves the adaptation of known procedures for similar halogenated aminobenzonitriles.



#### **Proposed Synthesis of 2-Amino-4-iodobenzonitrile**

A potential synthetic route could involve the direct iodination of 2-aminobenzonitrile or a Sandmeyer-type reaction on a suitable diamino precursor. However, a more general approach for creating derivatives involves the reaction of 2-aminobenzonitriles with various substrates. A general protocol for the synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles is presented below, which could be adapted for creating derivatives of 2-Amino-4-iodobenzonitrile.[4]

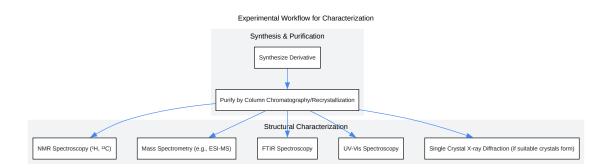
Experimental Protocol: Synthesis of Polysubstituted 4-Aminoquinolines[4]

- In an oven-dried 15 mL reaction vial, add the desired ynone (0.5 mmol), the 2-aminobenzonitrile derivative (in this case, a derivative of **2-Amino-4-iodobenzonitrile**) (0.6 mmol), and anhydrous potassium tert-butoxide (2.0 equiv.).
- Add 2.0 mL of dimethyl sulfoxide (DMSO) to the reaction vial.
- Stir the resulting mixture at 100°C for 1 hour.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL).
- Wash the combined organic layers with a saturated brine solution and dry over anhydrous sodium sulfate.
- Purify the crude product using column chromatography on silica gel.

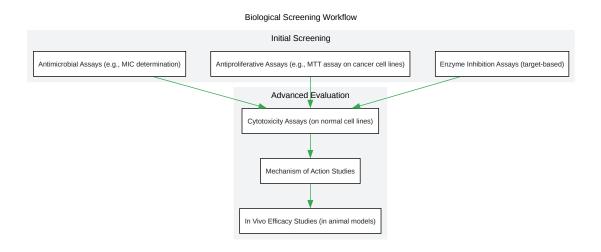
## **Spectroscopic Characterization Protocol**

A standard workflow for the characterization of a newly synthesized **2-Amino-4-iodobenzonitrile** derivative is outlined below.









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#### References

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- 2. 2-Amino-4-bromobenzonitrile | C7H5BrN2 | CID 9920636 PubChem [pubchem.ncbi.nlm.nih.gov]



- 3. 4-lodobenzonitrile | C7H4IN | CID 76467 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
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